molecular formula C18H21NO2 B399652 N-(2-sec-butylphenyl)-2-methoxybenzamide CAS No. 637308-11-3

N-(2-sec-butylphenyl)-2-methoxybenzamide

Cat. No.: B399652
CAS No.: 637308-11-3
M. Wt: 283.4g/mol
InChI Key: DPMULSXUXDCAQF-UHFFFAOYSA-N
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Description

N-(2-sec-butylphenyl)-2-methoxybenzamide is a benzamide derivative characterized by a 2-methoxybenzoyl group attached to a 2-sec-butylphenylamine moiety. Its molecular formula is C₁₉H₂₃NO₂ (inferred from ), with a molecular weight of 297.4 g/mol.

Properties

CAS No.

637308-11-3

Molecular Formula

C18H21NO2

Molecular Weight

283.4g/mol

IUPAC Name

N-(2-butan-2-ylphenyl)-2-methoxybenzamide

InChI

InChI=1S/C18H21NO2/c1-4-13(2)14-9-5-7-11-16(14)19-18(20)15-10-6-8-12-17(15)21-3/h5-13H,4H2,1-3H3,(H,19,20)

InChI Key

DPMULSXUXDCAQF-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2OC

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares N-(2-sec-butylphenyl)-2-methoxybenzamide with structurally related benzamides:

Compound Name Substituents (Benzamide + Amine) Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound 2-methoxybenzamide + 2-sec-butylphenyl C₁₉H₂₃NO₂ 297.4 Lipophilic sec-butyl group; potential for enhanced membrane permeability
N-(2-sec-butylphenyl)-2,4-dimethoxybenzamide 2,4-dimethoxybenzamide + 2-sec-butylphenyl C₁₉H₂₃NO₃ 313.4 Additional 4-methoxy group increases polarity and hydrogen-bonding capacity
N-(1H-4-Indazolyl)-2-methoxybenzamide (4a) 2-methoxybenzamide + 1H-4-indazolyl C₁₅H₁₃N₃O₂ 267.3 Rigid indazolyl group; lower synthesis yield (35%)
Sulpiride 2-methoxybenzamide + substituted pyrrolidinyl C₁₅H₂₃N₃O₄S 341.4 Dopamine D2 antagonist; lower lipophilicity (octanol-water partition = 40x less than (S)-6b)
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-methoxybenzamide 2-methoxybenzamide + benzimidazolyl C₂₁H₁₆N₄O₂ 356.4 Benzimidazole enhances π-π interactions; 35% synthesis yield
YM-43611 2-methoxybenzamide + substituted pyrrolidinyl + Cl/cyclopropyl C₂₃H₂₅ClN₄O₃ 464.9 Dopamine D3/D4 antagonist; chloro and cyclopropyl groups enhance receptor affinity
Key Observations:
  • Methoxy Position : The 2-methoxy group (common in all compounds) enables intramolecular hydrogen bonding (e.g., in ), enhancing substrate reactivity in catalytic reactions. In contrast, 4-methoxy analogs (e.g., ) lack this interaction, reducing reactivity .
  • Amine Substituents: sec-Butylphenyl: Increases lipophilicity (e.g., ’s compound) compared to polar groups like indazolyl or benzimidazolyl.
  • Synthesis Yields : Many analogs (e.g., ) report moderate yields (~35%), suggesting challenges in coupling bulky amine groups to the benzamide core.
(a) Dopamine Receptor Antagonism
  • Sulpiride (): A D2/D3 antagonist with low brain penetration due to poor lipophilicity. Its 2-methoxybenzamide core is critical for receptor binding but requires structural optimization for CNS penetration .
  • YM-43611 (): Incorporates a chloro and cyclopropyl group, improving D3/D4 receptor affinity (KD = 1.2 nM) and selectivity. Demonstrates the impact of electron-withdrawing substituents on potency .
(b) Enzyme Inhibition
  • N-(2,3-dihydro-1H-inden-2-yl)-2-methoxybenzamide (): Inhibits PCSK9 expression, a target for atherosclerosis. The indenyl group’s rigidity likely enhances binding to the enzyme’s active site .

Pharmacokinetic Considerations

  • Lipophilicity: The sec-butyl group in this compound likely improves blood-brain barrier penetration compared to sulpiride. For instance, the iodine-125-labeled analog (S)-6b () has 40x higher octanol-water partition than sulpiride, enabling better CNS uptake .

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